molecular formula C8H9BrO2 B1445317 5-Bromo-2-ethoxyphenol CAS No. 1216091-73-4

5-Bromo-2-ethoxyphenol

Cat. No. B1445317
M. Wt: 217.06 g/mol
InChI Key: KDVFYMIAZFIZLO-UHFFFAOYSA-N
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Description

“5-Bromo-2-ethoxyphenol” is a chemical compound with the molecular formula C7H7BrO2 and a molecular weight of 203.04 . It is synthesized by taking o-methoxyphenol as the raw materials .


Synthesis Analysis

The synthesis of “5-Bromo-2-ethoxyphenol” involves three steps :


Molecular Structure Analysis

The InChI code for “5-Bromo-2-ethoxyphenol” is 1S/C7H7BrO2/c1-10-7-3-2-5 (8)4-6 (7)9/h2-4,9H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Bromo-2-ethoxyphenol” include acetylation, bromination, and deacetylation . The specific reactions are not detailed in the sources.


Physical And Chemical Properties Analysis

The physical form of “5-Bromo-2-ethoxyphenol” is a crystal or powder that can range in color from white to gray to very pale yellow to yellow . The storage temperature is room temperature .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

5-Bromo-2-ethoxyphenol is an analog of bromophenols, compounds that have been studied extensively for their various biological properties and effects. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) was studied in rats, revealing insights into metabolic pathways and potential toxicological implications (Kanamori et al., 2002). Further, the disposition of this compound in rats post subcutaneous administration was investigated to understand its pharmacokinetics, including tissue distribution and metabolite formation (Rohanová et al., 2008).

Anti-Hyperglycemic Effects and Potential Therapeutic Applications

Bromophenol derivatives exhibit significant biological activities. For example, certain bromophenol derivatives have shown inhibitory activity against Protein tyrosine phosphatase 1B (PTP1B), a negative regulator in insulin signaling pathways, highlighting their potential as therapeutic agents for type 2 diabetes mellitus. The anti-hyperglycemic effects of these compounds were studied in diabetic rats, demonstrating their efficacy in reducing fasting blood glucose levels, suggesting a clinical significance in managing type 2 diabetes mellitus (Shi et al., 2008).

Effects on Cellular Functions

The effects of novel brominated compounds on cellular functions have been studied extensively. For instance, the impact of novel brominated flame retardants and their metabolites on cytotoxicity in human umbilical vein endothelial cells was examined, indicating the potential risks associated with exposure to these compounds and emphasizing the importance of understanding their metabolism and toxicity profiles (Chen et al., 2020).

Potential in Disease Management

Some studies focused on the potential of bromophenol derivatives in disease management. A natural bromophenol isolated from marine red alga was found to inhibit PTP1B activity, enhancing insulin signaling and glucose uptake in insulin-resistant cells. This compound also showed effects against oxidative stress and reduced blood glucose levels in diabetic mice, suggesting its potential as a lead compound for diabetes management (Guo et al., 2020).

Safety And Hazards

Safety information for “5-Bromo-2-ethoxyphenol” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVFYMIAZFIZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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